molecular formula C4H3BrO3 B1619085 2-Bromosuccinic anhydride CAS No. 5470-44-0

2-Bromosuccinic anhydride

Cat. No.: B1619085
CAS No.: 5470-44-0
M. Wt: 178.97 g/mol
InChI Key: CXWBKBJQRJQRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromosuccinic anhydride is an organic compound with the molecular formula C4H3BrO3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromosuccinic anhydride can be synthesized through the bromination of succinic anhydride. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective bromination of the succinic anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromosuccinic anhydride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound reacts with water to form 2-bromosuccinic acid.

    Reduction: It can be reduced to form succinic anhydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Substituted succinic anhydrides.

    Hydrolysis: 2-Bromosuccinic acid.

    Reduction: Succinic anhydride.

Scientific Research Applications

2-Bromosuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromosuccinic anhydride involves its reactivity as an electrophile. The bromine atom makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo hydrolysis and reduction, leading to the formation of different products.

Comparison with Similar Compounds

    Succinic Anhydride: The parent compound without the bromine atom.

    2-Chlorosuccinic Anhydride: A similar compound where the bromine atom is replaced by a chlorine atom.

    2-Iodosuccinic Anhydride: A similar compound where the bromine atom is replaced by an iodine atom.

Uniqueness: 2-Bromosuccinic anhydride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

3-bromooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWBKBJQRJQRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282266
Record name 2-bromosuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-44-0
Record name NSC25300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromosuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromosuccinic anhydride
Reactant of Route 2
2-Bromosuccinic anhydride
Reactant of Route 3
2-Bromosuccinic anhydride
Reactant of Route 4
2-Bromosuccinic anhydride
Reactant of Route 5
2-Bromosuccinic anhydride
Reactant of Route 6
2-Bromosuccinic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.